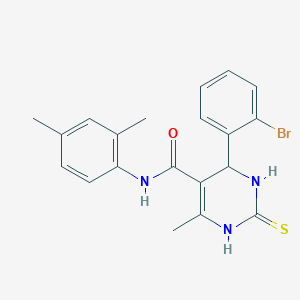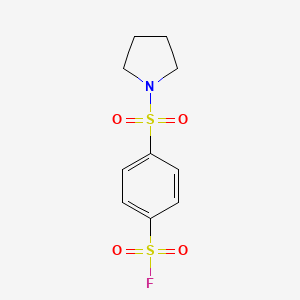
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been used in a variety of biochemical and physiological experiments.
Wirkmechanismus
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site, forming a covalent bond that blocks the enzyme's activity. This mechanism of action makes 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride has a variety of biochemical and physiological effects. It has been shown to block blood coagulation, reduce inflammation, and inhibit tumor growth. In addition, it has been used to study the role of serine proteases in various physiological processes such as digestion, immune response, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in lab experiments is its potency and selectivity as an inhibitor of serine proteases. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its irreversible binding to the enzyme, which can make it difficult to study the enzyme's activity over time.
Zukünftige Richtungen
There are many future directions for research involving 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the structure and function of serine proteases and their interactions with other enzymes and proteins. Finally, the use of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other inhibitors and drugs may provide new insights into the role of serine proteases in various physiological processes.
Synthesemethoden
The synthesis of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride involves the reaction of 4-chlorobenzenesulfonyl fluoride with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is widely used in scientific research as a potent inhibitor of serine proteases. It has been used to study the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer. It has also been used to study the structure and function of serine proteases and to develop new drugs that target these enzymes.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSREVQWSNKVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

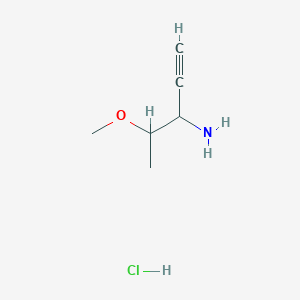
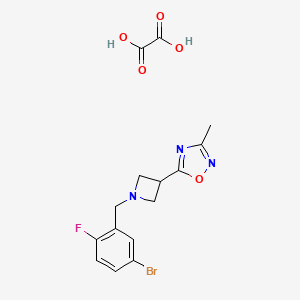
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
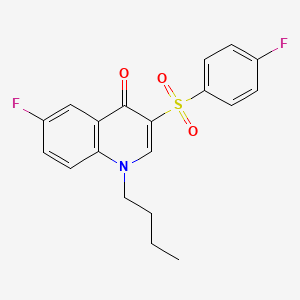
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
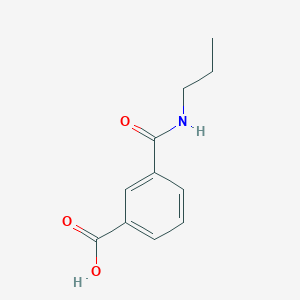
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)

